4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid
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Overview
Description
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid is an organic compound with the molecular formula C22H18F3NO2 and a molecular weight of 385.38 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of a phenethyl group and a trifluoromethyl-substituted phenyl group attached to the benzoic acid core .
Preparation Methods
The synthesis of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects in Alzheimer’s disease . Additionally, the compound may interact with cellular receptors and signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl-substituted phenyl group but lacks the phenethyl group and amide bond, resulting in different chemical properties and reactivity.
2-Amino-4-(trifluoromethyl)benzoic acid: This compound contains an amino group instead of the phenethyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid, a compound with the CAS number 910243-05-9, has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula of this compound is C22H18F3NO2, with a molecular weight of 385.38 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by increasing lipophilicity and modulating electronic properties.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentration (IC50) values against different cancer types:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 3.0 | |
A549 (lung cancer) | 5.85 | |
HCT-116 (colon cancer) | 4.53 | |
PC-3 (prostate cancer) | 1.48 |
These values indicate that the compound exhibits significant antiproliferative effects, particularly against MCF-7 and A549 cell lines, suggesting its potential as a therapeutic agent in oncology.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can increase caspase-3 levels, indicating activation of apoptotic pathways. Additionally, it has been observed to downregulate anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like Bax, thus favoring cell death in malignant cells .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications. Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest potential efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). However, specific IC50 values for anti-inflammatory activity have yet to be established in the literature.
Case Studies
- Study on MCF-7 Cell Line : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 3.0 µM. The study highlighted that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Evaluation Against A549 Cells : Another investigation revealed that this compound exhibited an IC50 value of 5.85 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung carcinoma .
Properties
Molecular Formula |
C22H18F3NO2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(2-phenylethyl)-2-[4-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)17-9-11-18(12-10-17)26-20-14-16(8-13-19(20)21(27)28)7-6-15-4-2-1-3-5-15/h1-5,8-14,26H,6-7H2,(H,27,28) |
InChI Key |
PQFPHKOOYWDGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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